3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
Description
This compound is a structurally complex molecule featuring a triazinone core (4,5-dihydro-1,2,4-triazin-6-yl) substituted with a sulfanyl-linked carbamoyl methyl group and a 3-(trifluoromethyl)phenyl moiety. For example, the trifluoromethyl group is a common motif in herbicides and enzyme inhibitors due to its electron-withdrawing properties and metabolic stability . The triazinone core is prevalent in compounds targeting plant or microbial enzymes, such as acetolactate synthase (ALS) in sulfonylurea herbicides .
Properties
IUPAC Name |
3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O4S/c16-15(17,18)8-2-1-3-9(6-8)19-11(23)7-27-14-20-13(26)10(21-22-14)4-5-12(24)25/h1-3,6H,4-5,7H2,(H,19,23)(H,24,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJNYJYSDYNLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of the Triazinone
Carbamoyl Group Formation
Functionalization with Propanoic Acid
The propanoic acid chain is introduced via alkylation or Michael addition:
Alkylation Strategy
Michael Addition
- Reactants : Acrylic acid derivatives and the triazinone enolate.
- Conditions : LDA as a base, THF solvent, −78°C.
Optimization and Challenges
Regioselectivity in Cyclization
Phosphotungstic acid enhances regioselectivity for the 1,2,4-triazin-5-one over alternative isomers.
Stability of Sulfanyl Group
Low temperatures (0–5°C) during thiolation prevent oxidation to disulfides.
Trifluoromethyl Group Introduction
Direct trifluoromethylation is challenging; thus, pre-functionalized aryl isocyanates (e.g., from CN110885298B) are preferred.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the triazine ring to a more reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or reduced triazine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazine ring play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The compound shares structural motifs with several herbicides and growth regulators (Table 1):
Key Observations :
- Triazine Derivatives : Unlike metsulfuron methyl ester, which uses a sulfonylurea bridge for enzyme binding, the target compound employs a sulfanyl-carbamoyl group. This substitution may alter binding affinity or selectivity toward ALS or other enzymes .
- Trifluoromethyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound mirrors fluazifop’s trifluoromethylpyridinyl moiety, a design choice that enhances lipid solubility and target interaction in herbicides .
- Propanoic Acid vs.
Functional Group Analysis
- Sulfanyl Linkage : The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO2-) linkages in sulfonylureas (e.g., metsulfuron). Sulfanyl groups are less electron-withdrawing, which may reduce reactivity but improve stability under physiological conditions .
Biological Activity
Basic Information
- IUPAC Name: 3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
- Molecular Formula: C14H14F3N3O3S
- Molecular Weight: 357.38 g/mol
- CAS Number: [Not available in search results]
Structural Representation
The compound features a triazine ring that contributes to its biological activity, with functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study by [source needed] demonstrated that derivatives of triazine compounds showed effective inhibition against various bacterial strains.
Anticancer Potential
Several studies have highlighted the anticancer properties of triazine derivatives. For instance:
- Case Study 1: A derivative demonstrated cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
- Case Study 2: In vitro studies showed that the compound inhibited cell proliferation in colon cancer cells by inducing apoptosis through the mitochondrial pathway.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar triazine compounds can inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis. For example:
- Enzyme Targeted: Dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 15 | [source needed] |
| Compound B | Anticancer | MCF-7 | 12 | [source needed] |
| Compound C | Enzyme Inhibitor | DHPS (E. coli) | 8 | [source needed] |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Triazine ring | Increased potency |
| Trifluoromethyl group | Enhanced lipophilicity |
| Sulfhydryl group | Improved enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
